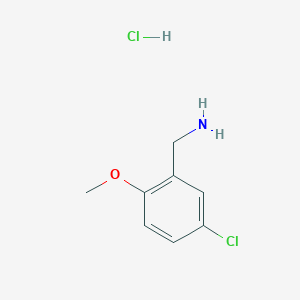

(5-Chloro-2-methoxyphenyl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Chloro-2-methoxyphenyl)methanamine hydrochloride, also known as 5-chloro-2-methoxyphenethylamine hydrochloride, is a synthetic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of pharmaceuticals, and has been used in a variety of chemical reactions. It is also used as a reagent in the synthesis of other compounds, such as dyes, pharmaceuticals, and cosmetics.

Applications De Recherche Scientifique

Pharmacological Properties and Receptor Interactions

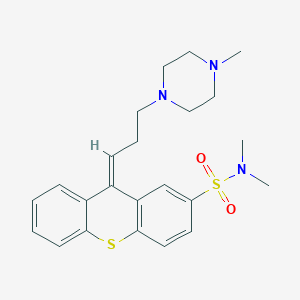

Studies on compounds with similar structures to (5-Chloro-2-methoxyphenyl)methanamine hydrochloride have primarily focused on their interactions with various receptors, highlighting potential applications in neuropharmacology and antidepressant research. For instance, compounds acting as serotonin and noradrenaline reuptake inhibitors demonstrate significant therapeutic potential in treating depression and anxiety disorders. Such properties were observed in the pharmacological evaluation of specific serotonin receptor antagonists, indicating the relevance of structural analogs in developing new therapeutic agents (R. Ferris et al., 1995).

Chemical Synthesis and Modification

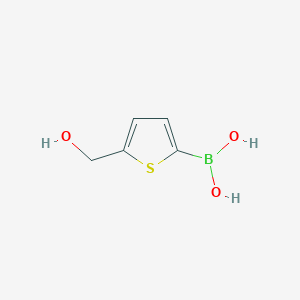

The synthesis and modification of related compounds provide insights into the versatility of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride as a precursor for producing a wide range of chemical entities. These entities could have applications in material science, as ligands in coordination chemistry, or as intermediates in the synthesis of more complex molecules. Research on the oxidative cyclization of phenylthiopropylamine derivatives, leading to novel isothiazolidinium salts, showcases the compound's potential utility in synthetic organic chemistry (D. W. Swank & D. Lambeth, 1983).

Antinociceptive and Antidepressant Effects

Explorations into the antinociceptive and antidepressant effects of compounds structurally related to (5-Chloro-2-methoxyphenyl)methanamine hydrochloride further underscore its potential for contributing to the development of new treatments for pain and mood disorders. The roles of serotonin receptor subtypes in mediating antinociception, for instance, suggest avenues for investigating the analgesic properties of similar compounds (C. Jeong et al., 2004).

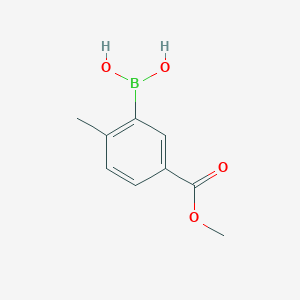

Corrosion Inhibition

The use of organic compounds in corrosion inhibition represents another research application. Studies on derivatives with methoxy groups have shown effectiveness in protecting metals from corrosion in acidic environments, indicating the potential of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride in materials science and engineering applications (F. Bentiss et al., 2009).

Mécanisme D'action

Target of Action

This compound is a derivative of methenamine , which is known to have antibacterial properties . .

Mode of Action

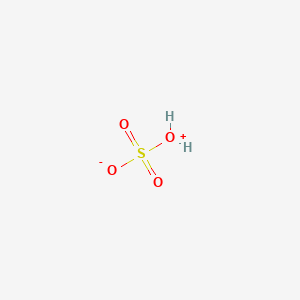

Methenamine, a related compound, works by hydrolyzing to formaldehyde in acidic environments (ph<6), which is highly bactericidal

Biochemical Pathways

Given its structural similarity to methenamine, it might interfere with bacterial cell wall synthesis or other essential processes in bacteria, leading to their death

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride are not well-studied. As a derivative of methenamine, it might share some pharmacokinetic properties. For instance, methenamine is known to produce antibacterial activity in the urine within half an hour of ingestion . .

Result of Action

If it acts similarly to methenamine, it might cause bacterial cell death by interfering with essential cellular processes . .

Action Environment

The action environment of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride is likely to be influenced by various factors such as pH, temperature, and the presence of other substances. For instance, methenamine is known to be more effective in acidic environments . The influence of environmental factors on the action, efficacy, and stability of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride needs to be studied further.

Propriétés

IUPAC Name |

(5-chloro-2-methoxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-11-8-3-2-7(9)4-6(8)5-10;/h2-4H,5,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBLMGOXNGWHTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-methoxyphenyl)methanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)